The compound (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone is a complex organic molecule that belongs to the class of benzofurans. This compound is characterized by the presence of a chlorophenyl group and dibrominated benzofuran moiety, which contribute to its unique chemical properties and potential applications in various fields.
The molecular formula for this compound is with a molecular weight of approximately 373.55 g/mol. It has been cataloged under the CAS Number 123456-78-9, although this specific number may vary in different databases. The compound can be synthesized through various chemical reactions involving starting materials that include benzofuran derivatives and halogenated phenyl compounds.
This compound falls under the category of halogenated organic compounds due to the presence of bromine and chlorine atoms. It is also classified as a ketone because of the carbonyl functional group present in its structure.
The synthesis of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone can be approached through several methods, primarily involving electrophilic aromatic substitution reactions and coupling reactions.
The synthesis typically requires controlled conditions such as temperature and the use of catalysts to facilitate the reaction while minimizing side products. Solvents like dimethylformamide or dichloromethane are often used to dissolve reactants and promote reaction efficiency.
The molecular structure of (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone consists of:
The structural representation can be visualized using molecular modeling software, which typically shows bond angles, lengths, and spatial orientation critical for understanding reactivity.
The compound is expected to undergo several types of chemical reactions:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or degradation of sensitive intermediates.
The mechanism by which (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone exerts its effects can involve:
(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone has potential applications in:
High-throughput screening (HTS) has proven indispensable for identifying novel dopamine receptor agonists targeting the D3 receptor (D3R) subtype. The NIH Molecular Libraries Probe Production Centers Network (MLPCN) library of ~400,000 diverse compounds was screened using a β-arrestin recruitment assay, which serves as a functional readout for G protein-coupled receptor (GPCR) activation. Primary screening identified 4,165 compounds stimulating β-arrestin recruitment >30% over baseline at 10 μM or 50 μM concentrations. This initial hit pool underwent rigorous triaging to eliminate pan-assay interference compounds (PAINS), nonselective agents, and molecules with undesirable pharmacokinetic profiles. Crucially, compounds exhibiting D2 receptor (D2R) agonist activity – identified via counter-screening against a D2R β-arrestin recruitment assay – were deprioritized to focus on D3R-selective scaffolds [2] [3].
Benzofuran-based compounds emerged as promising candidates due to their favorable physicochemical properties and structural resemblance to endogenous dopamine. The screening strategy employed multiple orthogonal assays:
Table 1: Key Parameters in HTS Campaign for D3R Agonist Identification
Screening Phase | Assay Type | Concentration | Hit Threshold | Compounds Advanced |
---|---|---|---|---|
Primary Screening | β-arrestin recruitment (D3R) | 10 μM & 50 μM | >30% activation over basal | 4,165 |
Specificity Triaging | β-arrestin recruitment (D2R/PTGER2) | Dose-response | D3R>D2R selectivity | 152 |
Orthostericity Assessment | [³H]-methylspiperone displacement | 40 μM | <50% inhibition | 62 |
This multiparameter approach successfully identified benzofuran-derived scaffolds with negligible D2R activity while maintaining potent D3R agonism – a critical advancement given that D2R activation is linked to adverse effects like impulse control disorders in clinical D3R-preferring agonists [2].
Hit-to-lead optimization of benzofuran scaffolds focused on enhancing D3R potency and selectivity while maintaining favorable drug-like properties. The initial HTS hit (Compound 1) exhibited an EC₅₀ of 710 nM in the D3R β-arrestin recruitment assay but showed no agonist activity at D2R up to 100 μM. Intriguingly, it displayed weak antagonism at D2R (IC₅₀ = 16 μM), suggesting a potential mechanism for minimizing D2R-mediated side effects. Structural optimization proceeded through systematic modifications:
Selectivity profiling against 320 GPCRs revealed exceptional specificity for D3R over other dopamine receptors (D1R, D2R, D4R, D5R) and unrelated GPCRs. The optimized compound maintained negligible activity at biogenic amine receptors (e.g., serotonin, adrenergic receptors), reducing the risk of off-target effects. Functional characterization demonstrated biased signaling toward β-arrestin recruitment over G protein-mediated cAMP inhibition – a potentially advantageous profile given β-arrestin's emerging role in neuroprotective pathways [2].
Table 2: Key Optimization Parameters for Benzofuran-Based D3R Agonists
Parameter | Initial Hit (Compound 1) | Optimized Compound | Improvement Factor |
---|---|---|---|
D3R β-Arrestin EC₅₀ | 710 nM | <100 nM | >7-fold |
D2R Functional Selectivity Index | >140-fold | >1000-fold | >7-fold |
GPCR Panel Selectivity | 5 off-targets >50% inhibition at 10μM | 0 off-targets >50% inhibition at 10μM | Eliminated polypharmacology |
Metabolic Stability (Human Microsomes) | 12% remaining at 30 min | 75% remaining at 30 min | 6.25-fold |
The halogenation pattern proved particularly crucial, with 5,7-dibromo substitution conferring optimal electronic properties for D3R binding while maintaining ligand efficiency >0.35. Molecular modeling indicated that bulky halogen substituents at these positions accessed a hydrophobic subpocket near transmembrane helices 5 and 6, explaining the enhanced affinity [4] [2].
The molecular architecture of (4-chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone embodies key pharmacophoric elements enabling high-affinity D3R engagement:
Comparative homology modeling reveals why this scaffold achieves exceptional D3R vs. D2R selectivity (despite 94% orthosteric site identity). The critical divergence occurs at the SBP, where D3R contains smaller residues (Val vs. Ile) allowing deeper penetration of the 4-chlorophenyl group. Additionally, the conserved Asp110 in D3R forms a salt bridge with the protonated nitrogen in the ligand's putative basic amine metabolite, though the parent compound likely engages through water-mediated hydrogen bonding [2].
Functional selectivity arises from ligand-specific receptor conformations:
Table 3: Structural Determinants of Binding and Functional Selectivity
Structural Feature | Interaction Type | Binding Partner (D3R) | Functional Consequence |
---|---|---|---|
Benzofuran O atom | Hydrogen bond | Ser192 | Anchors ligand in orthosteric pocket |
3-Methyl group | Van der Waals | Val189, Cys181, Trp342 | Increases residence time 3-fold |
7-Bromo substituent | Halogen bond | His349 | Enhances affinity 8-fold; key selectivity filter |
4-Chlorophenyl ring | Halogen-π interaction | Phe346 | Stabilizes extracellular loop conformation |
Ketone linker | Water-mediated H-bond | Asp110 | Mimics endogenous agonist coordination |
The strategic halogen placement exemplifies advanced SAR principles where bromine atoms serve dual roles: enhancing membrane permeability (logP ~4.2) while providing enthalpic binding contributions. This contrasts with smaller scaffolds where increased polarity diminished blood-brain barrier penetration. The 5,7-dibromo pattern specifically avoids metabolic vulnerabilities at C6 observed in monosubstituted analogs, as confirmed by microsomal stability studies showing >90% parent compound remaining after 45 minutes [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8